molecular formula C11H20OSi2 B1604609 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane CAS No. 14920-92-4

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Cat. No. B1604609
CAS RN: 14920-92-4
M. Wt: 224.45 g/mol
InChI Key: AMNQQNTZDFYVGH-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is an organosilicon compound with the chemical formula C11H20OSi2 . It is a colorless liquid with a unique organosilicon structure .


Molecular Structure Analysis

The molecular weight of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is 224.45 . The InChI code for this compound is 1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 .


Physical And Chemical Properties Analysis

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a colorless to light-yellow liquid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Palladium-Catalyzed Cyclization/Hydrosilylation : Pentamethyldisiloxane is used in palladium-catalyzed cyclization/hydrosilylation of functionalized dienes, forming silylated carbocycles with good yield and stereoselectivity. This process is important in organic synthesis (Pei & Widenhoefer, 2000).

  • Condensation of Hydroxyl-Terminated Dimethylsiloxane Oligomers : The compound plays a role in the acid-catalyzed condensation of model hydroxyl-terminated dimethylsiloxane oligomers, demonstrating the kinetics of ring formation and linear growth in various solvents (Chojnowski, Rubinsztajn & Wilczek, 1987).

Material Science and Polymer Chemistry

  • Oligomerization of Hydrosiloxanes : Pentamethyldisiloxane is involved in the oligomerization of hydrosiloxanes, catalyzed by tris(pentafluorophenyl)borane, leading to the formation of linear α,ω-dihydrooligodimethylsiloxanes and cyclic oligodimethylsiloxanes (Chojnowski et al., 2006).

  • Formation of Side-Chain Liquid-Crystalline Polysiloxanes : The compound is used in the synthesis of side-chain liquid-crystalline polysiloxanes, showcasing a novel anionic route to well-defined polymers with controlled microstructures and pendant vinyl groups (Hempenius, Lammertink & Vancso, 1997).

Photolysis and Photochemistry

  • Laser Flash Photolysis Studies : The photochemistry of pentamethyl(phenylethynyl)disilane was studied using laser flash photolysis, revealing the formation of transient species and products stable on the millisecond scale. This study contributes to understanding the photochemical behavior of silane derivatives (Kerst, Ruffolo & Leigh, 1997).

Electrochemistry and Battery Technology

  • Electrolyte Additive for Nickel-rich Batteries : As an electrolyte additive in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries, aminoakyldisiloxane derivatives of pentamethyldisiloxane enhance the electrochemical performance, particularly at high temperatures (Yan et al., 2020).

Safety and Hazards

The safety information available indicates that 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

dimethyl-phenyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNQQNTZDFYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164199
Record name Pentamethylphenyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

CAS RN

14920-92-4
Record name Pentamethylphenyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14920-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylphenyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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